molecular formula C17H16O6 B6122533 3-[3-(3,4-二甲氧基苯基)丙烯酰基]-4-羟基-6-甲基-2H-吡喃-2-酮 CAS No. 49821-34-3

3-[3-(3,4-二甲氧基苯基)丙烯酰基]-4-羟基-6-甲基-2H-吡喃-2-酮

货号 B6122533
CAS 编号: 49821-34-3
分子量: 316.30 g/mol
InChI 键: GDVXNIUZGNCPOX-GQCTYLIASA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-[3-(3,4-dimethoxyphenyl)acryloyl]-4-hydroxy-6-methyl-2H-pyran-2-one, commonly known as DMAP, is an organic compound with a molecular formula of C18H18O7. It belongs to the family of pyranone derivatives and is synthesized through a series of chemical reactions. DMAP has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science.

科学研究应用

缓蚀

吡喃衍生物(包括 3-[3-(3,4-二甲氧基苯基)丙烯酰基]-4-羟基-6-甲基-2H-吡喃-2-酮)的一个显着应用是在缓蚀领域。研究表明,某些吡喃衍生物在酸性环境中能有效防止低碳钢腐蚀。例如,Khattabi 等人(2019 年)证明了类似的吡喃化合物能够达到很高的抑制效率,表明该化合物在此领域有潜在的应用 (Khattabi 等人,2019 年)

与金属离子的络合

另一个应用是与金属离子的络合。Carugo 等人(1990 年)探索了铜(II)与吡喃衍生物的络合,注意到了结构和反应性的变化。这表明在催化等领域中具有潜在的应用,其中金属离子络合通常是关键 (Carugo 等人,1990 年)

抗菌活性

吡喃衍生物也因其抗菌特性而受到研究。例如,Saraei 等人(2016 年)对相关化合物进行的一项研究发现,某些基于吡喃的单体表现出中度至良好的抗菌和抗真菌活性,表明在开发新型抗菌剂方面具有潜在的应用 (Saraei 等人,2016 年)

新型化合物的合成

此外,所讨论的吡喃化合物可以作为多种新型有机化合物合成的前体。Abdi 等人(2016 年)报道了通过多组分反应合成新型吡喃衍生物,突出了该化合物作为有机合成中构建模块的多功能性 (Abdi 等人,2016 年)

酶抑制

此外,发现类似的吡喃衍生物可以抑制某些酶。Prugh 等人(1990 年)研究了吡喃-2-酮作为 3-羟基-3-甲基戊二酰辅酶 A 还原酶(参与胆固醇合成的酶)的抑制剂,表明在药物中具有潜在的应用 (Prugh 等人,1990 年)

结构研究和材料科学

对吡喃衍生物晶体结构的研究(如 Kranjc 等人,2012 年)为它们的分子几何形状和在材料科学中的潜在应用提供了宝贵的见解 (Kranjc 等人,2012 年)

属性

IUPAC Name

3-[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-4-hydroxy-6-methylpyran-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O6/c1-10-8-13(19)16(17(20)23-10)12(18)6-4-11-5-7-14(21-2)15(9-11)22-3/h4-9,19H,1-3H3/b6-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDVXNIUZGNCPOX-GQCTYLIASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)O1)C(=O)C=CC2=CC(=C(C=C2)OC)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=O)O1)C(=O)/C=C/C2=CC(=C(C=C2)OC)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

49821-34-3
Record name NSC10189
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10189
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[3-(3,4-dimethoxyphenyl)acryloyl]-4-hydroxy-6-methyl-2H-pyran-2-one
Reactant of Route 2
Reactant of Route 2
3-[3-(3,4-dimethoxyphenyl)acryloyl]-4-hydroxy-6-methyl-2H-pyran-2-one
Reactant of Route 3
Reactant of Route 3
3-[3-(3,4-dimethoxyphenyl)acryloyl]-4-hydroxy-6-methyl-2H-pyran-2-one
Reactant of Route 4
3-[3-(3,4-dimethoxyphenyl)acryloyl]-4-hydroxy-6-methyl-2H-pyran-2-one
Reactant of Route 5
Reactant of Route 5
3-[3-(3,4-dimethoxyphenyl)acryloyl]-4-hydroxy-6-methyl-2H-pyran-2-one
Reactant of Route 6
Reactant of Route 6
3-[3-(3,4-dimethoxyphenyl)acryloyl]-4-hydroxy-6-methyl-2H-pyran-2-one

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。